
N-(N,N'-dibenzylcarbamimidoyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group substituted with a methoxy group and a dibenzylcarbamimidoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N,N’-dibenzylcarbamimidoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the benzamide moiety can produce N-(N,N’-dibenzylcarbamimidoyl)-4-methoxyaniline.
科学的研究の応用
N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(N,N’-dibenzylcarbamimidoyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(N,N’-dibenzylcarbamimidoyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methoxy group.
N-(N,N’-dibenzylcarbamimidoyl)-4-nitrobenzamide: Features a nitro group in place of the methoxy group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
特性
CAS番号 |
74074-33-2 |
|---|---|
分子式 |
C23H23N3O2 |
分子量 |
373.4 g/mol |
IUPAC名 |
N-(N,N'-dibenzylcarbamimidoyl)-4-methoxybenzamide |
InChI |
InChI=1S/C23H23N3O2/c1-28-21-14-12-20(13-15-21)22(27)26-23(24-16-18-8-4-2-5-9-18)25-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H2,24,25,26,27) |
InChIキー |
IKZKNEYYZRVSIQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC(=NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




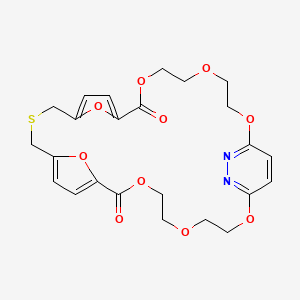
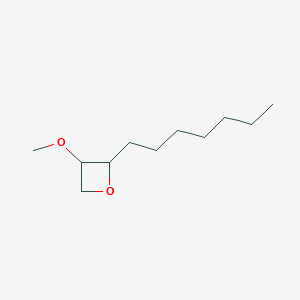
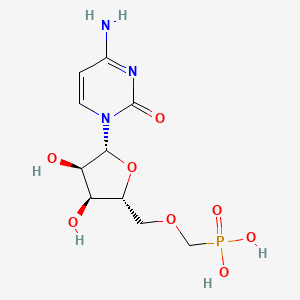

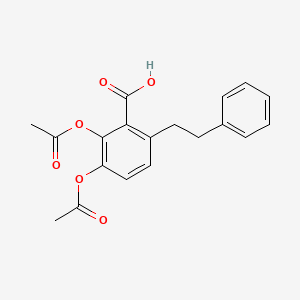

![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
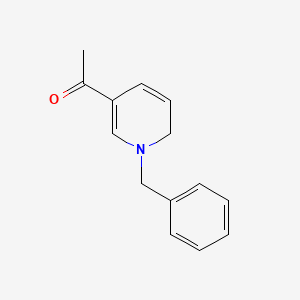
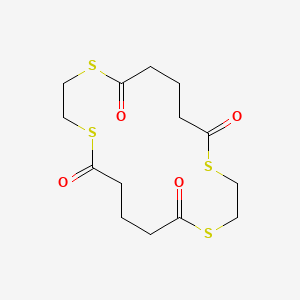
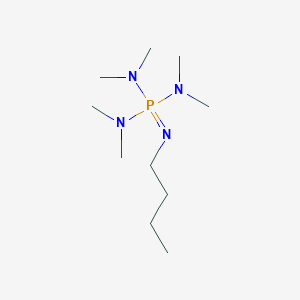
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)

